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Abstract

Adh-503 (also known as GB1275) is a novel, orally active, small-molecule allosteric agonist of
the integrin CD11b/CD18 (Mac-1). By binding to the adA domain of CD11b, Adh-503 stabilizes
the active conformation of the receptor, leading to a complex and therapeutically promising
range of pharmacodynamic effects. This document provides an in-depth technical overview of
the pharmacodynamics of Adh-503, including its binding characteristics, in vitro and in vivo
activity, and its impact on key signaling pathways. The information presented herein is intended
to support further research and development of this first-in-class immunomodulatory agent.

Introduction to CD11b as a Therapeutic Target

CD11b is the alpha subunit of the B2 integrin Macrophage-1 antigen (Mac-1), also known as
complement receptor 3 (CR3). It is highly expressed on the surface of myeloid cells, including
neutrophils, monocytes, macrophages, and natural killer cells. CD11b plays a crucial role in the
innate immune response by mediating cell adhesion, migration, phagocytosis, and chemotaxis.
Dysregulation of CD11b activity is implicated in various pathological conditions, including
chronic inflammation and cancer, where it can contribute to the formation of an
immunosuppressive tumor microenvironment (TME).

Adh-503 is an allosteric agonist that enhances the function of CD11b. Unlike antagonists that
block receptor function, Adh-503 promotes a partially active conformation of CD11b. This leads
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to increased adhesion of myeloid cells to endothelial ligands such as ICAM-1, which
paradoxically suppresses their infiltration into inflamed tissues and the TME. Furthermore,
Adh-503 directly modulates the function of tumor-associated macrophages (TAMSs),
reprogramming them from an immunosuppressive to a pro-inflammatory, anti-tumor phenotype.

In Vitro Pharmacodynamics

Binding Characteristics and Potency

Adh-503 is a salt form of the compound Leukadherin-1 (LA1). While specific binding affinity
data (Ki or Kp) for Adh-503 are not publicly available, the functional potency has been
characterized through cell-based assays. The effective concentration required to elicit a half-
maximal response (ECso) for Leukadherin-1 in promoting neutrophil adhesion to fibrinogen has
been determined, providing a strong indication of the potency of Adh-503.

Parameter Value Assay Reference

) Neutrophil adhesion to
ECso (Leukadherin-1) 4 uM o
fibrinogen

Functional Activity in Myeloid Cells

Adh-503 has been shown to modulate key functions of myeloid cells, primarily by enhancing
their adhesion and reprogramming macrophage polarization.

A primary mechanism of Adh-503 is the enhancement of CD11b-dependent neutrophil
adhesion to endothelial ligands like Intercellular Adhesion Molecule 1 (ICAM-1). This increased
adhesion at the endothelial surface is thought to prevent the subsequent extravasation of
neutrophils into surrounding tissues.
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Assay Cell Type Key Finding Reference

) Increased adhesion to
Primary Human

Static Adhesion Assay ) ICAM-1 coated
Neutrophils
surfaces.
Reduced
Primary Human transmigration across
Flow Chamber Assay ) )
Neutrophils endothelial
monolayers.

Experimental Protocol: Static Neutrophil Adhesion
Assay

This protocol describes a method for quantifying neutrophil adhesion to an ICAM-1 coated
surface under static conditions.

o Plate Coating: 96-well plates are coated with recombinant human ICAM-1 (e.g., 1 pg/mL in
PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS
for 1 hour at room temperature.

e Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy
donors using density gradient centrifugation.

o Cell Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM,
according to the manufacturer's instructions.

o Adhesion Assay: Labeled neutrophils are resuspended in assay buffer and pre-incubated
with varying concentrations of Adh-503 or vehicle control for 15 minutes at 37°C.

e The neutrophil suspension is then added to the ICAM-1 coated wells and incubated for 30
minutes at 37°C in a 5% COz2 incubator.

e Washing: Non-adherent cells are removed by gentle washing with pre-warmed PBS.

¢ Quantification: The fluorescence of the remaining adherent cells is measured using a
fluorescence plate reader. The percentage of adherent cells is calculated relative to the total

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b605183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

fluorescence of the input cells.

Preparation

Isolate human

neutrophils with ICAM-1

Label neutrophils
with Calcein-AM

Coat 96-well plate

1

Adhesibn Assay

Pre-incubate neutrophils
with Adh-503

Add neutrophils to
ICAM-1 coated plate

Incubate 30 min at 37°C

Quantification

Wash to remove
non-adherent cells

Measure fluorescence
of adherent cells

Calculate % Adhesion

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://www.benchchem.com/product/b605183?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Adh-503 has been demonstrated to repolarize macrophages from an M2-like
immunosuppressive phenotype to an M1-like pro-inflammatory and anti-tumoral state. This is a

key component of its anti-cancer activity.

Assay Cell Type Key Finding Reference
Increased expression
) of M1 markers (e.g.,
Bone Marrow-Derived
Macrophage CD86, MHC-II) and
o Macrophages ]
Polarization Assay decreased expression
(BMDMs)

of M2 markers (e.g.,
CD206, Arginase-1).

Bone Marrow-Derived
Macrophages
(BMDMs)

Cytokine Profiling

Altered cytokine
profile, including
changes in TNF-q, IL-
1B, and IL-10
secretion.

Experimental Protocol: In Vitro Macrophage Polarization

Assay

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and

their polarization to assess the effects of Adh-503.

« BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice. The
cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin,
and M-CSF (20 ng/mL) to differentiate them into MO macrophages.

e Macrophage Polarization: Differentiated MO macrophages are plated and treated with Adh-

503 or vehicle control in the presence of polarizing stimuli.

o M1 Polarization: IFN-y (20 ng/mL) and LPS (100 ng/mL) are added for 24 hours.

o M2 Polarization: IL-4 (20 ng/mL) is added for 24 hours.
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» Flow Cytometry Analysis: After polarization, cells are harvested and stained with a panel of
fluorescently-conjugated antibodies to identify M1 and M2 markers. A typical panel includes:

o General Macrophage Marker: F4/80
o M1 Markers: CD86, MHC Class II
o M2 Markers: CD206 (Mannose Receptor), Arginase-1

o Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The
percentage of cells expressing M1 and M2 markers and the mean fluorescence intensity are
quantified to determine the effect of Adh-503 on macrophage polarization.

Mechanism of Action: Signaling Pathways

The binding of Adh-503 to CD11b initiates a cascade of intracellular signaling events that
ultimately lead to the observed changes in myeloid cell function. Adh-503 has a dual effect on
key signaling pathways: it represses the pro-inflammatory NF-kB pathway while simultaneously
activating the STING-interferon pathway.

Repression of the NF-kB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) is a critical
transcription factor in the inflammatory response. In the context of the tumor microenvironment,
chronic NF-kB activation in TAMs can promote a pro-tumoral M2 phenotype. Adh-503 has
been shown to repress NF-kB signaling, contributing to the repolarization of macrophages
towards an anti-tumor M1 phenotype.
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Activation of the STING-Interferon Pathway

Stimulator of interferon genes (STING) is a key mediator of the innate immune response to
cytosolic DNA. Activation of the STING pathway leads to the production of type | interferons
and other pro-inflammatory cytokines, which can enhance anti-tumor immunity. Adh-503 has
been found to activate the STING pathway in TAMs, further contributing to their pro-
inflammatory reprogramming. This activation is thought to be mediated through FAK-dependent
mitochondrial dysfunction.
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In Vivo Pharmacodynamics

The in vitro effects of Adh-503 translate to significant anti-tumor activity in preclinical cancer
models. The primary in vivo pharmacodynamic effects are the reduction of immunosuppressive
myeloid cell infiltration into the tumor and the subsequent enhancement of anti-tumor T-cell

responses.
Model Key Finding Reference
Reduced tumor infiltration of
Syngeneic Orthotopic CD11b* myeloid cells
Pancreatic Cancer (KPC) (monocytes, granulocytes,

macrophages).

] ] Increased infiltration and
Syngeneic Orthotopic o )

) activation of CD8* cytotoxic T
Pancreatic Cancer (KPC)

lymphocytes.
Syngeneic Orthotopic Delayed tumor progression
Pancreatic Cancer (KPC) and improved overall survival.

Experimental Protocol: In Vivo Myeloid Cell Infiltration
Analysis

This protocol describes a method for analyzing the immune cell composition of tumors from
mice treated with Adh-503.

o Animal Model and Treatment: Syngeneic tumor cells (e.g., KPC pancreatic cancer cells) are
orthotopically implanted into immunocompetent mice. Once tumors are established, mice are
treated with Adh-503 (e.g., 30-120 mg/kg, oral gavage, twice daily) or vehicle control for a
specified period (e.g., 8-12 days).

» Tumor and Spleen Harvesting: At the end of the treatment period, tumors and spleens are
harvested.

» Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated
to generate a single-cell suspension. Spleens are mechanically dissociated. Red blood cells
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are lysed from both preparations.

Flow Cytometry Staining: The single-cell suspensions are stained with a panel of
fluorescently-conjugated antibodies to identify various immune cell populations. A
representative panel for myeloid cells could include:

o Leukocyte Marker: CD45

[¢]

Myeloid Marker: CD11b

[e]

Monocyte/Macrophage Markers: Ly6C, F4/80

o

Granulocyte Marker: Ly6G

[¢]

Dendritic Cell Markers: CD11c, MHC Class I

Data Acquisition and Analysis: Stained cells are analyzed using a multi-color flow cytometer.
The percentage and absolute number of different immune cell populations within the tumor
microenvironment are quantified and compared between treatment groups.
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Conclusion

Adh-503 represents a novel therapeutic strategy that leverages the activation, rather than
inhibition, of CD11b to achieve potent immunomodulatory effects. By enhancing myeloid cell
adhesion and reprogramming tumor-associated macrophages through the dual regulation of
NF-kB and STING signaling, Adh-503 can effectively reduce immunosuppressive cell
infiltration and promote an anti-tumor immune response. The data summarized in this technical
guide highlight the significant potential of Adh-503 as a first-in-class agent for the treatment of
cancer and potentially other inflammatory diseases. Further research is warranted to fully
elucidate its clinical utility.

 To cite this document: BenchChem. [The Pharmacodynamics of Adh-503: A Technical Guide
to a Novel CD11b Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605183#pharmacodynamics-of-adh-503-as-a-cd11b-
agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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